molecular formula C20H23N7O2 B10922323 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922323
M. Wt: 393.4 g/mol
InChI Key: FNYLYKRSAWNTIG-UHFFFAOYSA-N
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-ETHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features and the resulting biological activities. Its combination of pyrazole and isoxazole rings, along with the ethyl and methyl substituents, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-3-methyl-N-[3-(3-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-4-26-11-7-16(24-26)17-12-15(18-14(3)25-29-20(18)22-17)19(28)21-8-5-9-27-10-6-13(2)23-27/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,21,28)

InChI Key

FNYLYKRSAWNTIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NCCCN4C=CC(=N4)C

Origin of Product

United States

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